
5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel-Crafts Alkylation . In one example, 1,4-dimethoxybenzene was reacted with 3-methyl-2-butanol and sulfuric acid to produce a related compound . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid .作用机制
Target of Action
The primary targets of 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
The compound interacts with its targets through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of the dual binding mechanism . These residues have high per-residue energy contributions and consistent high-affinity interactions .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway . This pathway is crucial in the progression and development of diverse carcinomas, including gastric, breast, ovarian, and glioblastoma . By inhibiting TNKS-1 and TNKS-2, the compound can potentially disrupt this pathway and halt the progression of these cancers .
Pharmacokinetics
The compound’s interaction with its targets suggests that it has a high binding affinity . The estimated total energy of the compound towards TNKS-1 and 2 indicates favorable analogous dual binding .
Result of Action
The result of the compound’s action is the inhibition of TNKS-1 and TNKS-2 . This inhibition disrupts the Wnt β-catenin pathway, potentially halting the progression of various carcinomas . The compound’s dual-inhibitory mechanism could aid in the design of novel dual inhibitors of TNKS-1 and 2 with improved therapeutic properties .
Action Environment
The compound’s interaction with its targets and its effect on the wnt β-catenin pathway suggest that it may be influenced by the cellular environment and the presence of other molecules involved in these pathways .
属性
IUPAC Name |
5-(4,4-difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O2/c1-8(2,3-4(9)10)5-6(13)12-7(14)11-5/h4-5H,3H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNJGYZPQAMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)C1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
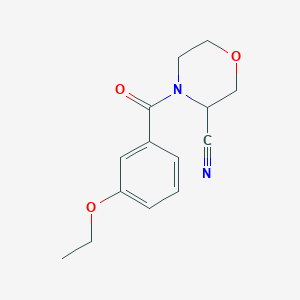
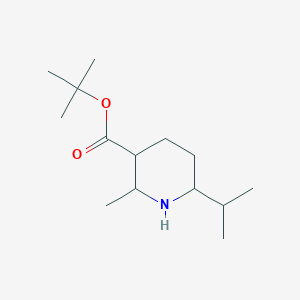
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)
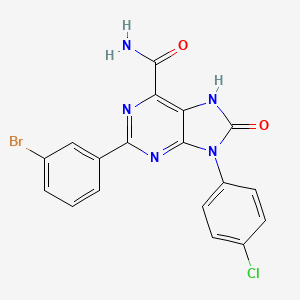
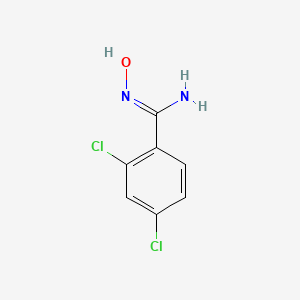

![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)
![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)
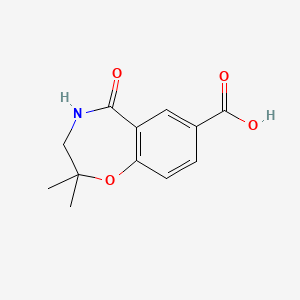
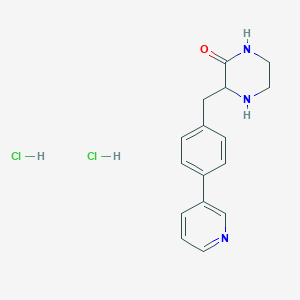
![4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile](/img/structure/B2936323.png)
![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)
